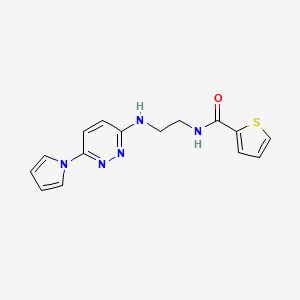

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common synthetic route involves the cyclization of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine to form the pyridazine ring . The thiophene ring can be introduced through a cross-coupling reaction with acyl (bromo)acetylenes . The final step involves the formation of the pyrrole ring through an intramolecular cyclization reaction catalyzed by Cs2CO3/DMSO .

Industrial Production Methods

This may include the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the nitro groups to amines or reduce double bonds within the rings.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or reduced heterocycles .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. This binding can inhibit the activity of enzymes or modulate the function of receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrrole, pyridazine, and thiophene rings, such as:

Uniqueness

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties.

Activité Biologique

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O2S, with a molecular weight of approximately 316.38 g/mol. The compound features a thiophene ring, a pyridazine moiety, and an aminoethyl side chain, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyridazine Ring : This can be achieved through cyclization reactions using appropriate precursors.

- Introduction of the Pyrrole Moiety : Utilizing reagents like azobisisobutyronitrile (AIBN) under reflux conditions.

- Attachment of the Thiophene Carboxamide Group : This step often involves coupling reactions using various coupling agents in solvents like DMSO or acetonitrile.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (Liver) | 12.5 |

| MCF7 (Breast) | 8.0 |

| A549 (Lung) | 10.0 |

The compound's mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as the PI3K/Akt pathway.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Pseudomonas aeruginosa | 15.0 |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell metabolism and proliferation.

- Receptor Modulation : The compound could modulate receptor activity associated with inflammation and immune responses.

Further studies are required to elucidate the precise molecular mechanisms involved in its action.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- In Vivo Studies : Animal models have demonstrated that administration of this compound significantly reduces tumor size compared to controls.

- Combination Therapy : Combining this compound with standard chemotherapeutics has shown enhanced efficacy, suggesting a synergistic effect.

Propriétés

IUPAC Name |

N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS/c21-15(12-4-3-11-22-12)17-8-7-16-13-5-6-14(19-18-13)20-9-1-2-10-20/h1-6,9-11H,7-8H2,(H,16,18)(H,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUCUBFWESWVSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NN=C(C=C2)NCCNC(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.